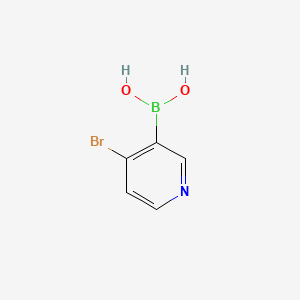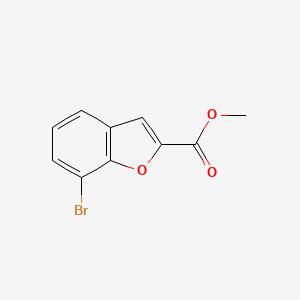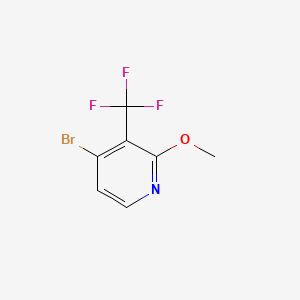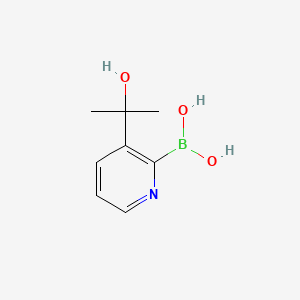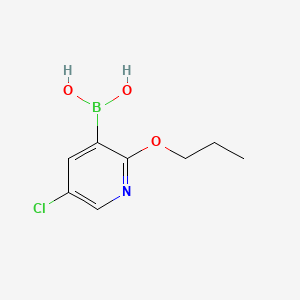
(5-Chloro-2-propoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It has a molecular weight of 215.4 and a molecular formula of C8H11BClNO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be achieved through several methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The IUPAC name for this compound is “(5-chloro-2-propoxypyridin-3-yl)boronic acid”. Its canonical SMILES structure is B(C1=CC(=CN=C1OCCC)Cl)(O)O . The InChI Key for this compound is PJZHOFJJGXMJEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be used in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.3±52.0 °C at 760 mmHg . The compound has 4 H-bond acceptors and 2 H-bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: A study focused on the synthesis of related boronic acids, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, detailed the process and conditions for creating high-purity boronic acids. This research is relevant to understanding the synthesis process of similar compounds like (5-Chloro-2-propoxypyridin-3-yl)boronic acid (Liu Guoqua, 2014).
- Halopyridinylboronic Acids and Esters: Another study discussed methods for synthesizing and isolating novel halopyridinylboronic acids and esters, highlighting their preparation and potential in creating new pyridine libraries (Bouillon et al., 2003).
Chemical Properties and Applications
- Boronic Acid Catalysis: Research into boronic acid catalysis, a key property of boronic acids, found new applications in reactions like the aza-Michael addition. This insight into the catalytic properties can inform applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in organic synthesis (Hashimoto et al., 2015).
- Fluorescence Quenching: A study on boronic acid derivatives, including a similar compound, 5-chloro-2-methoxy phenyl boronic acid, investigated their fluorescence quenching properties. This suggests potential applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in fluorescence-based sensors or analytical methods (Geethanjali et al., 2015).
Biomedical Research
- Boronic Acid in Biomedicine: Boronic acids, in general, have been explored for various biomedical applications, including drug development and as enzyme inhibitors. These applications can extend to (5-Chloro-2-propoxypyridin-3-yl)boronic acid, particularly in developing new therapeutic agents (Yang et al., 2003).
Sensing Applications
- Fluorescent Chemosensors: Boronic acids are known for their role in fluorescent sensors, particularly in detecting bioactive substances. The chemistry of boronic acids like (5-Chloro-2-propoxypyridin-3-yl)boronic acid can be leveraged in designing new fluorescent probes for various applications (Huang et al., 2012).
Eigenschaften
IUPAC Name |
(5-chloro-2-propoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZHOFJJGXMJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681585 |
Source


|
| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
CAS RN |
1217501-43-3 |
Source


|
| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

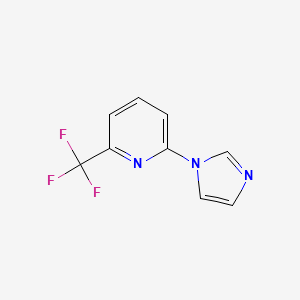
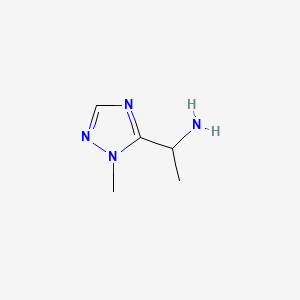
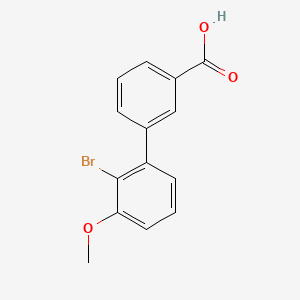
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
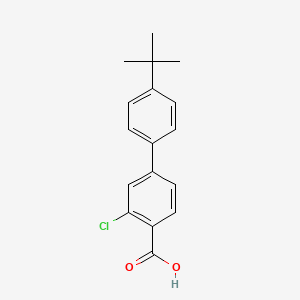

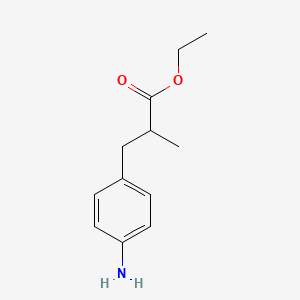
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

